molecular formula C10H20O2Si B3342049 Ethyl (3-trimethylsilyl)-4-pentenoate CAS No. 119554-74-4

Ethyl (3-trimethylsilyl)-4-pentenoate

Cat. No.: B3342049
CAS No.: 119554-74-4
M. Wt: 200.35 g/mol
InChI Key: BWZNCQMWEJSNLG-UHFFFAOYSA-N
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Description

Ethyl (3-trimethylsilyl)-4-pentenoate is an organic compound characterized by the presence of a trimethylsilyl group attached to a pentenoate ester. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and a pentenoate ester moiety. The trimethylsilyl group imparts distinct chemical properties, making this compound valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-trimethylsilyl)-4-pentenoate typically involves the reaction of ethyl 4-pentenoate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the desired product with high yield. The general reaction scheme is as follows:

Ethyl 4-pentenoate+Trimethylsilyl chlorideEthyl (3-trimethylsilyl)-4-pentenoate+HCl\text{Ethyl 4-pentenoate} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} Ethyl 4-pentenoate+Trimethylsilyl chloride→Ethyl (3-trimethylsilyl)-4-pentenoate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-trimethylsilyl)-4-pentenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester moiety to alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (3-trimethylsilyl)-4-pentenoate finds applications in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a precursor in drug development.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl (3-trimethylsilyl)-4-pentenoate involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites during chemical reactions. This allows for selective transformations and the synthesis of complex molecules. Additionally, the ester moiety can undergo hydrolysis or other reactions, leading to the formation of active intermediates that participate in further chemical processes.

Comparison with Similar Compounds

Ethyl (3-trimethylsilyl)-4-pentenoate can be compared with other similar compounds such as:

    Ethyl 3-(trimethylsilyl)propionate: Similar structure but with a propionate ester instead of a pentenoate ester.

    Ethyl 3-(trimethylsilyl)propynoate: Contains a propynoate ester, differing in the degree of unsaturation.

    Ethyl 3-(trimethylsilyl)butyrate: Features a butyrate ester, differing in the length of the carbon chain.

The uniqueness of this compound lies in its specific combination of the trimethylsilyl group and the pentenoate ester, which imparts distinct reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 3-trimethylsilylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2Si/c1-6-9(13(3,4)5)8-10(11)12-7-2/h6,9H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZNCQMWEJSNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C=C)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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